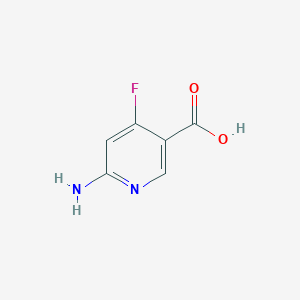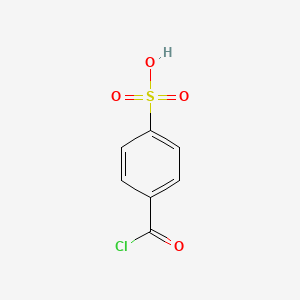
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate alkenes and aryl compounds.
Epoxidation Reaction: The key step involves the epoxidation of the alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Chiral Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the formation of the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Epoxidation: Using optimized conditions for high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Halogenation or other substitution reactions can occur at the difluoropropenyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Diols: From reduction or nucleophilic ring opening.
Substituted Epoxides: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Blocks: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology
Enzyme Inhibition Studies: Epoxides can act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Industry
Polymer Chemistry: Epoxides are used in the production of epoxy resins and other polymers.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane involves:
Epoxide Ring Opening: The strained ring opens to form reactive intermediates.
Interaction with Molecular Targets: These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with industrial applications.
1,2-Butylene Oxide: A simple epoxide used in chemical synthesis.
Uniqueness
Fluorine Substitution: The presence of the difluoropropenyl group makes this compound unique, as fluorine atoms can significantly alter the reactivity and biological activity of the molecule.
Chirality: The specific (2R,3S) configuration adds to its uniqueness, providing specific stereochemical properties.
Eigenschaften
Molekularformel |
C12H12F2O |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C12H12F2O/c1-7-3-5-9(6-4-7)11-10(15-11)8(2)12(13)14/h3-6,10-11H,1-2H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
MHYMSOWTNDWCCM-MNOVXSKESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=C(F)F)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(O2)C(=C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


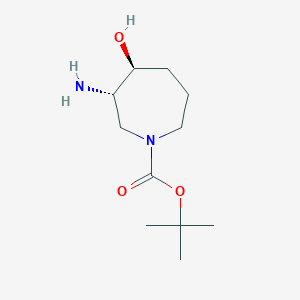
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
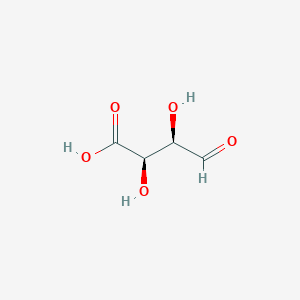
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
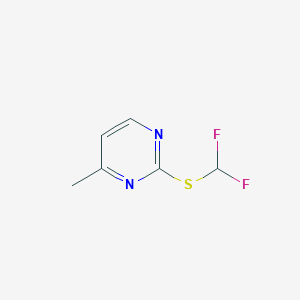
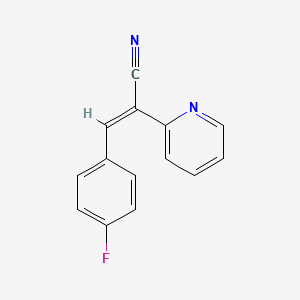
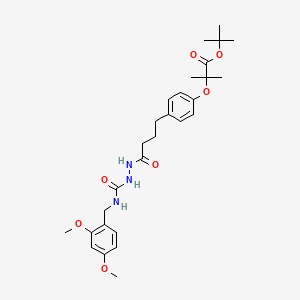
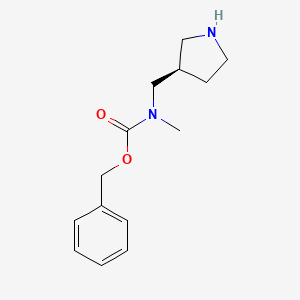
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)



